Bromophenol red sodium salt

Description

BenchChem offers high-quality Bromophenol red sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bromophenol red sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

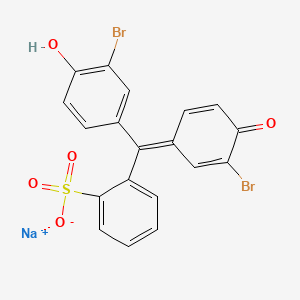

Structure

3D Structure of Parent

Properties

CAS No. |

102185-50-2 |

|---|---|

Molecular Formula |

C19H12Br2NaO5S |

Molecular Weight |

535.2 g/mol |

IUPAC Name |

sodium;2-[(Z)-(3-bromo-4-hydroxyphenyl)-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate |

InChI |

InChI=1S/C19H12Br2O5S.Na/c20-14-9-11(5-7-16(14)22)19(12-6-8-17(23)15(21)10-12)13-3-1-2-4-18(13)27(24,25)26-19;/h1-10,22-23H; |

InChI Key |

HLUGVBWTXWYHQJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=C2C=CC(=O)C(=C2)Br)C3=CC(=C(C=C3)O)Br)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Br)C4=CC(=C(C=C4)O)Br.[Na] |

Origin of Product |

United States |

Foundational & Exploratory

bromophenol red sodium salt pH transition range

The following technical guide details the physicochemical properties, mechanistic behavior, and critical research applications of Bromophenol Red Sodium Salt, specifically tailored for drug development and analytical chemistry professionals.

Mastering the Physiological Acidic Transition Window (pH 5.2 – 6.8)

Executive Summary

Bromophenol Red (BPR) Sodium Salt (CAS: 102185-50-2) is a water-soluble sulfonephthalein dye critical for monitoring pH shifts within the "physiological acidic gap" —the specific range between pH 5.2 and 6.8. Unlike its more common counterpart, Phenol Red (pH 6.4–8.0), BPR provides high-resolution visual feedback in slightly acidic environments, making it indispensable for analyzing skin acid mantle formulations , lysosomal mimics , and ophthalmic solutions where neutrality (pH 7.0) indicates a deviation from the target acidic state.

This guide delineates the transition mechanism, preparation protocols, and validation strategies required to utilize BPR Sodium Salt as a self-validating quality control system in pharmaceutical R&D.

Physicochemical Profile

The sodium salt modification of Bromophenol Red confers immediate water solubility, eliminating the need for organic co-solvents (like ethanol) that can interfere with sensitive biological assays or protein stability.

| Property | Specification |

| Chemical Name | Bromophenol Red Sodium Salt |

| Molecular Formula | C₁₉H₁₁Br₂NaO₅S |

| Molecular Weight | ~534.15 g/mol |

| Solubility | Water-soluble (High); Ethanol-soluble |

| Transition Range | pH 5.2 (Yellow) |

| 435 – 440 nm (Yellow form) | |

| 574 – 577 nm (Purple form) | |

| pKa | ~6.3 (at 25°C) |

The pH Transition Mechanism

The colorimetric shift of Bromophenol Red is driven by a structural reorganization of the chromophore in response to proton dissociation. This is not a simple ionization but a tautomeric rearrangement of the sulfonephthalein core.

Mechanism of Action[1][2]

-

Acidic State (pH < 5.2): The molecule exists in a sultone form (cyclic sulfonate ester). The conjugation system is interrupted, resulting in absorption of higher energy photons (blue/violet), causing the solution to appear Yellow .

-

Transition State: As pH rises, the phenolic proton is removed.

-

Basic State (pH > 6.8): The ring opens to form a quinoid structure. This extends the

-electron conjugation across the central carbon, lowering the energy gap for electron excitation. The molecule now absorbs lower energy photons (yellow/green), causing the solution to appear Red/Purple .

Pathway Visualization

Figure 1: Structural and chromatic transition pathway of Bromophenol Red driven by pH increase.[3]

Critical Applications in Drug Development

While Phenol Red is standard for mammalian cell culture (pH 7.4), Bromophenol Red is the "Indicator of Choice" for formulations requiring a slightly acidic baseline.

A. Ophthalmic & Otic Formulation Stability

Many ophthalmic drugs are formulated at pH 5.0 – 6.0 to maximize the stability of the active pharmaceutical ingredient (API) while remaining tolerable to the eye.

-

Utility: BPR serves as a visual integrity check. A shift from Yellow to Red indicates a pH drift (alkalinization) caused by glass leaching or CO₂ loss, signaling product degradation before analytical HPLC testing.

B. Skin Acid Mantle Mimics

Topical drug delivery systems often target the skin's "acid mantle" (pH 4.5 – 5.5).

-

Utility: In diffusion cell studies (Franz cells), BPR is used in the receptor fluid to verify that the formulation maintains the target acidic pH during permeation, ensuring the drug remains in its designed ionization state.

C. Electrophoretic Mobility Markers

In specific native gel electrophoresis protocols where the running buffer is slightly acidic (pH 6.0–6.5), BPR acts as a tracking dye that does not interact with proteins as aggressively as Coomassie derivatives.

Operational Protocol: Preparation & Validation

This protocol ensures the creation of a stable, validated 0.1% (w/v) indicator stock solution using the Sodium Salt.

Reagents Required[2][4][5][6]

-

Bromophenol Red Sodium Salt (High Purity >95%)[7]

-

Deionized Water (Type I, 18.2 MΩ·cm)

-

0.22 µm PES Syringe Filter (for sterilization/particulate removal)

Step-by-Step Methodology

| Step | Action | Scientific Rationale |

| 1. Weighing | Weigh 0.100 g of BPR Sodium Salt. | Precision is key for consistent color intensity (absorbance). |

| 2. Dissolution | Add to 100 mL of Deionized Water in a volumetric flask. | Sodium salt dissolves instantly; no heating or ethanol required. |

| 3. Mixing | Vortex or stir for 5 minutes. | Ensures complete homogeneity of the chromophore. |

| 4. Filtration | Pass through a 0.22 µm filter into a sterile amber bottle. | Removes particulates; amber glass prevents UV-induced photodegradation. |

| 5. Validation | Test 100 µL in pH 5.0 and pH 7.0 buffers. | Self-Validating Step: Must see distinct Yellow (5.0) and Purple (7.0). |

Workflow Diagram

Figure 2: Preparation workflow ensuring sterility and photochemical stability.

Troubleshooting & Interferences

Even with valid preparation, external factors can skew results.

-

The "Protein Error": Like many sulfonephthaleins, BPR can bind to albumin and other serum proteins, causing a "pseudo-base" color shift (appearing redder than the actual pH).

-

Correction: In protein-rich assays, verify pH values with a micro-electrode rather than relying solely on color.

-

-

Concentration Quenching: Over-concentrating the indicator (>0.1%) can lead to self-quenching or precipitation in high-salt buffers. Stick to the 0.05% - 0.1% working range.

-

CO₂ Absorption: Unbuffered aqueous solutions of BPR will slowly turn yellow (acidic) upon exposure to air due to CO₂ absorption. Always store in tightly sealed containers.

References

-

Sigma-Aldrich. Bromophenol Red Indicator Product Specification (CAS 2800-80-8).[8] Retrieved from

-

Carl Roth. Bromophenol Red Sodium Salt Technical Data Sheet.[6][9] Retrieved from

-

PubChem. Bromophenol Red Sodium Salt (Compound Summary). National Library of Medicine. Retrieved from

-

GSP Chemical. Bromophenol Red: Applications in pH Monitoring and Chemical Analysis.[10] Retrieved from

Sources

- 1. gspchem.com [gspchem.com]

- 2. CN102351840A - Preparation method of water-soluble phenol red - Google Patents [patents.google.com]

- 3. homework.study.com [homework.study.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Bromophenol Blue (BPB) Protein Assay | Chondrex, Inc. [chondrex.com]

- 6. Bromophenol red sodium salt, 1 g, CAS No. 102185-50-2 | pH Indicators | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]

- 7. bromophenol red sodium salt | C19H11Br2NaO5S | CID 86810476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Bromophenol red indicator 2800-80-8 [sigmaaldrich.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. gspchem.com [gspchem.com]

Technical Guide: Physicochemical Profiling of Bromophenol Red Sodium Salt

The following technical guide details the physicochemical properties, specifically the pKa, of Bromophenol Red sodium salt. It is structured to provide actionable data for researchers and drug development professionals, moving from fundamental constants to experimental validation.

Executive Summary

Bromophenol Red (BPR) is a sulfonephthalein dye often confused with its tetra-bromo analog, Bromophenol Blue. While the "Blue" variant is a standard tracking dye for electrophoresis (pKa ~4.0), Bromophenol Red serves as a critical pH indicator in the near-neutral acidic range (pH 4.7 – 6.3).

This guide defines the thermodynamic pKa of Bromophenol Red sodium salt, details the structural mechanism of its color transition, and provides a validated spectrophotometric protocol for its precise determination in laboratory settings.

Part 1: Molecular Identity & Physicochemical Basis

Chemical Identity

Bromophenol Red Sodium Salt is the water-soluble form of 3’,3’’-Dibromophenolsulfonephthalein. Unlike Bromophenol Blue (which contains four bromine atoms), BPR contains only two, resulting in a less acidic pKa and a transition range shifted closer to neutrality.

| Parameter | Specification |

| Chemical Name | Bromophenol Red Sodium Salt |

| CAS (Sodium Salt) | 102185-50-2 |

| CAS (Free Acid) | 2800-80-8 |

| Formula | |

| MW | ~534.14 g/mol |

| Solubility | Soluble in water (Sodium salt); Alcohol |

Mechanism of Color Transition

The utility of BPR as a pH probe stems from a structural reorganization of the sulfonephthalein core.

-

Acidic Form (

): At pH < 4.7, the molecule exists in a sultone (cyclic ester) form or a protonated zwitterion, appearing Yellow . -

Basic Form (

): As pH rises > 6.3, the sultone ring opens, and the phenolic proton dissociates. This results in a resonance-stabilized quinoid structure, appearing Purple/Red .

Part 2: The pKa Constant[4]

Thermodynamic pKa Value

Based on the transition range of pH 4.7 – 6.3, the apparent pKa (

Note: Literature often cites the transition interval. The pKa is the pH at the inflection point where

Factors Influencing pKa

Researchers must correct for environmental factors when applying this value in sensitive assays:

-

Ionic Strength (

): As with all anionic dyes, the -

Temperature: Sulfonephthalein ionization is exothermic. Expect the

to vary inversely with temperature (approx.

Part 3: Experimental Protocol (Spectrophotometric Determination)

To validate the pKa of BPR in your specific buffer system, use the following self-validating protocol. This method relies on the isosbestic point —a specific wavelength where absorbance is invariant to pH—as a quality control check.

Materials

-

Stock Solution: 0.04% (w/v) Bromophenol Red Sodium Salt in deionized water.

-

Buffer System: Britton-Robinson or Phosphate-Citrate series (pH 3.0 to 8.0 in 0.5 increments).

-

Instrument: UV-Vis Spectrophotometer (Scan range 350–700 nm).

Workflow Diagram

Figure 1: Spectrophotometric workflow for pKa determination with built-in QC step.

Step-by-Step Methodology

-

Baseline Scans:

-

Prepare a "fully acidic" sample (pH ~3.0) to determine

(approx. 435-440 nm ). -

Prepare a "fully basic" sample (pH ~8.0) to determine

(approx. 575-580 nm ).

-

-

Titration Series:

-

Prepare samples at pH 4.5, 5.0, 5.5, 6.0, and 6.5.

-

Add constant volume of BPR stock to each.

-

-

Measurement:

-

Measure Absorbance (

) at

-

-

Data Analysis:

-

Use the linearized Henderson-Hasselbalch equation:

-

Plot

vs.

-

Part 4: Critical Applications in Drug Development

Solubility Profiling

In pre-formulation, the solubility of ionizable drugs is pH-dependent. BPR is used as a probe in Dissolution Media to visually or spectrophotometrically monitor local pH changes at the surface of a dissolving tablet, ensuring the micro-environment remains within the target range (pH 5.0 – 6.0) relevant for duodenal absorption.

Partition Coefficient (LogP) Studies

When determining the lipophilicity of drug candidates, phase separation is critical. BPR can be used to verify the pH of the aqueous phase without contaminating the organic phase (due to its high water solubility as a sodium salt), ensuring the drug remains in the correct ionization state during partitioning.

Part 5: References

-

Sigma-Aldrich. Bromophenol Red Indicator Product Specification. (Accessed 2023).[2] Link

-

GSP Chemical. Bromophenol Red for pH Monitoring and Chemical Analysis. (Technical Sheet). Link

-

PubChem. Bromophenol Red Sodium Salt - Compound Summary. National Library of Medicine. Link

-

Sabnis, R. W. (2010). Handbook of Acid-Base Indicators. CRC Press. (Standard reference for transition ranges).

-

BenchChem. Spectrophotometric Determination of pKa Using Sulfonephthalein Dyes. (Methodology reference). Link

Sources

An In-Depth Technical Guide to Bromophenol Red Sodium Salt: Identification, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Section 1: Core Identification and Physicochemical Profile

The unequivocal identification of chemical compounds is the bedrock of reproducible scientific research. Bromophenol red sodium salt is officially designated by the Chemical Abstracts Service (CAS) with the number 102185-50-2 [1][2][3][4]. This identifier distinguishes it from the acidic form, bromophenol red (CAS No. 2800-80-8)[5][6][7]. While structurally related, their differing salt form imparts distinct physical properties, most notably solubility.

Bromophenol red sodium salt, a member of the sulfonephthalein family of dyes, is prized for its function as a pH indicator.[2] Its molecular structure facilitates a distinct and reversible color change in response to varying hydrogen ion concentrations.

A summary of its key physicochemical properties is presented below for rapid reference:

| Property | Value | Source(s) |

| CAS Number | 102185-50-2 | [1][2][3][4] |

| Molecular Formula | C₁₉H₁₁Br₂NaO₅S | [1][2][4] |

| Molecular Weight | 534.14 g/mol | [1][4] |

| Appearance | Brownish-red powder | [1][2] |

| Solubility | Soluble in water | [1][2] |

| pH Transition Range | pH 4.7 (yellow) to pH 6.3 (purple) | [8] |

| Storage Conditions | 0 - 8 °C | [1] |

This table provides a consolidated overview of the fundamental properties of bromophenol red sodium salt, crucial for experimental design and execution.

Section 2: The Mechanism of pH Indication: A Molecular Perspective

The utility of bromophenol red sodium salt as a pH indicator is rooted in its ability to undergo a structural rearrangement, specifically the ionization of its molecular structure, at different pH levels.[9] This change in molecular conformation alters the compound's absorption spectrum, resulting in a visible color shift.

In acidic solutions, the molecule exists predominantly in its protonated form, which absorbs light in a way that it appears yellow. As the pH increases and the solution becomes more alkaline, the molecule loses protons, leading to a delocalization of electrons within the structure. This altered electronic state causes a shift in the maximum absorption wavelength, resulting in the characteristic purple color observed in basic conditions.[8][9]

Figure 1: A simplified representation of the equilibrium between the protonated (yellow) and deprotonated (purple) forms of Bromophenol Red, illustrating the color change mechanism in response to pH shifts.

Section 3: Applications in Research and Drug Development

While primarily known as a pH indicator, the applications of bromophenol red sodium salt and its derivatives extend into various facets of scientific investigation.

3.1. Monitoring pH in Biological Systems:

In cell culture and other biological assays, maintaining a stable physiological pH is critical. Bromophenol red can be used to visually monitor the pH of culture media, providing a rapid indication of metabolic activity or contamination.[8][10] For instance, the acidification of the medium due to cellular metabolism can be quickly detected by a color change from red to yellow.

3.2. Biochemical Assays and Titrations:

The distinct color change of bromophenol red makes it an excellent endpoint indicator in acid-base titrations.[1][8] It is also employed in various biochemical assays to detect the presence of proteins and other biomolecules where a pH shift is a component of the reaction.[1]

3.3. Potential Therapeutic Applications of Bromophenol Derivatives:

It is important to note that while bromophenol red itself is primarily a diagnostic tool, the broader class of bromophenol compounds, many of which are derived from natural sources like red algae, have garnered significant interest in drug development.[11] These related compounds have demonstrated a range of promising biological activities, including:

-

Antimicrobial and Antibiofilm Activity: Certain bromophenol derivatives have shown efficacy against multidrug-resistant bacteria such as Staphylococcus aureus (including MRSA) by inhibiting biofilm formation.[12]

-

Enzyme Inhibition: Bromophenol compounds have been investigated as inhibitors of various enzymes, which is a key strategy in treating diseases like Alzheimer's and diabetes.[13][14]

-

Antioxidant Properties: Many bromophenols exhibit potent antioxidant activity by scavenging free radicals, suggesting potential applications in diseases associated with oxidative stress.[11][13]

The study of these derivatives often involves synthetic modifications to a core bromophenol structure, highlighting the importance of understanding the fundamental chemistry of compounds like bromophenol red.

Section 4: Experimental Protocol: Preparation of a 0.1% Bromophenol Red Indicator Solution

This protocol outlines the preparation of a standard 0.1% (w/v) indicator solution for use in titrations and other general laboratory applications.

Materials:

-

Bromophenol Red Sodium Salt (CAS: 102185-50-2)

-

95% Ethanol

-

Deionized Water

-

Volumetric flask (100 mL)

-

Analytical balance

-

Magnetic stirrer and stir bar

-

Weighing paper

Procedure:

-

Weighing the Compound: Accurately weigh 0.1 g of bromophenol red sodium salt using an analytical balance. The use of an analytical balance is crucial for the precision required in preparing a standard solution.

-

Initial Dissolution: Transfer the weighed powder into a 100 mL volumetric flask. Add approximately 50 mL of 95% ethanol to the flask. Ethanol is used as the solvent due to the compound's good solubility in it.

-

Complete Dissolution: Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir the solution until the bromophenol red sodium salt is completely dissolved. Gentle warming can be applied if necessary to aid dissolution, but boiling should be avoided.

-

Dilution to Final Volume: Once the solid is fully dissolved, carefully add deionized water to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.

-

Homogenization: Cap the flask and invert it several times to ensure the solution is thoroughly mixed and homogenous.

-

Storage: Store the prepared indicator solution in a tightly sealed, clearly labeled bottle at room temperature, protected from light.

Figure 2: A step-by-step workflow for the preparation of a 0.1% Bromophenol Red indicator solution.

Section 5: Conclusion

Bromophenol red sodium salt, identified by CAS number 102185-50-2, is a cornerstone compound for researchers and scientists in numerous fields. Its reliability as a pH indicator, coupled with the burgeoning therapeutic potential of the broader bromophenol class of molecules, underscores its continued importance in both fundamental research and applied drug development. A thorough understanding of its properties and correct handling are paramount to achieving accurate and reproducible experimental outcomes.

References

-

Carl ROTH. Safety Data Sheet: Bromophenol red sodium salt. [Link]

-

Chemsrc. Bromophenol Red | CAS#:2800-80-8. [Link]

-

Wikipedia. Phenol red. [Link]

-

MDPI. Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. [Link]

-

National Center for Biotechnology Information. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. [Link]

-

PubChem. bromophenol red sodium salt. [Link]

-

Carl ROTH. Phenol red sodium salt, 5 g, CAS No. 34487-61-1. [Link]

-

ROK Chem. Bromophenol Red pH indicator. [Link]

-

Chemistry LibreTexts. 4.5.1: Acid-Base Indicators. [Link]

-

ResearchGate. Bromophenol Derivatives from the Red Alga Rhodomela confervoides. [Link]

-

Carl ROTH. Bromophenol red sodium salt, 1 g, CAS No. 102185-50-2. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Bromophenol Red Sodium Salt | I10513 | CAS 102185-50-2 | TriStains [tristains.com]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. bromophenol red sodium salt | C19H11Br2NaO5S | CID 86810476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Bromophenol Red | 2800-80-8 [chemicalbook.com]

- 7. Bromophenol Red | CAS#:2800-80-8 | Chemsrc [chemsrc.com]

- 8. gspchem.com [gspchem.com]

- 9. gspchem.com [gspchem.com]

- 10. Phenol red - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

The Advent of a Chromatic Sentinel: A Technical Guide to the History and Synthesis of Bromophenol Red

For the attention of researchers, scientists, and professionals in drug development, this document provides an in-depth exploration of the sulfonphthalein dye, bromophenol red. We will delve into its historical emergence within the broader context of synthetic chemistry and pH indication, its fundamental chemical properties, a detailed synthesis protocol, and its modern applications.

A Legacy of Color: The Historical Context of Sulfonphthalein Dyes

The late 19th and early 20th centuries marked a transformative period in chemical synthesis, largely fueled by the burgeoning textile industry's demand for novel dyes. This era, often dubbed the "dyestuff revolution," saw chemists systematically exploring the chromogenic potential of coal tar derivatives. A pivotal moment in this narrative was the accidental discovery of mauveine by William Henry Perkin in 1856, which catalyzed a paradigm shift from natural to synthetic dyes. This newfound ability to manipulate molecular structures to elicit specific colors laid the groundwork for the development of a vast array of synthetic organic compounds with diverse applications beyond textiles.

Concurrent with the advancements in dye chemistry was the formalization of the concept of pH by Danish chemist S.P.L. Sørensen in 1909. Sørensen's work at the Carlsberg Laboratory highlighted the critical role of hydrogen ion concentration in biochemical reactions. This created a pressing need for accurate and convenient methods to measure acidity, propelling the development of chemical indicators.

It was at the confluence of these two streams of scientific progress that the sulfonphthalein dyes emerged. These compounds, characterized by a central sultone ring, were found to exhibit vibrant, pH-dependent color changes. While phenolphthalein, discovered in 1871, was an early and prominent pH indicator, the early 20th century saw a concerted effort to synthesize a wider range of indicators with distinct pH transition ranges.

Bromophenol red (dibromophenolsulfonphthalein) was first synthesized during this period of intensive investigation into pH indicators derived from phenolsulfonphthalein structures.[1] While the exact date and the specific chemists behind its initial synthesis are not definitively documented as a singular breakthrough, its development was a logical progression from the work on its parent compound, phenol red (phenolsulfonphthalein). The introduction of bromine atoms onto the phenol rings was a strategic modification aimed at altering the electronic properties of the molecule, thereby shifting its pKa and, consequently, its pH transition range. This systematic approach of halogenation to fine-tune the indicator properties was a common practice among chemists of the time, including notable figures like H. A. Lubs and W. M. Clark, who extensively studied and promoted the use of various sulfonphthalein indicators for bacteriological and chemical work.

The Molecular Sentinel: Chemical Properties of Bromophenol Red

Bromophenol red is a dark red to purple crystalline solid with the chemical formula C₁₉H₁₂Br₂O₅S.[1] It is sparingly soluble in water but readily dissolves in organic solvents such as ethanol and dimethyl sulfoxide.[1]

| Property | Value | Source |

| Chemical Formula | C₁₉H₁₂Br₂O₅S | [1] |

| Molar Mass | 512.17 g/mol | [2] |

| Appearance | Dark red to purple crystalline solid | [1] |

| pH Transition Range | pH 5.2 (yellow) to pH 6.8 (reddish-violet) | [2] |

| pKa | ~6.0 | [2] |

| Solubility | Sparingly soluble in water; soluble in ethanol, DMSO | [1] |

The remarkable pH-indicating property of bromophenol red lies in its ability to undergo a structural rearrangement with changes in hydrogen ion concentration. This reversible transformation alters the molecule's electronic conjugation, leading to a change in the wavelengths of light it absorbs and, consequently, a visible color change.

In acidic solutions, bromophenol red exists predominantly in its lactone form, which has a limited conjugated system, resulting in a yellow appearance. As the pH increases and the solution becomes more alkaline, the lactone ring opens, and the molecule deprotonates to form a quinonoid structure. This extended conjugated system allows for the absorption of longer wavelengths of light, resulting in a reddish-violet color.

Figure 1: The pH-dependent equilibrium of bromophenol red.

The Art of Synthesis: A Protocol for Bromophenol Red

The synthesis of bromophenol red is a classic example of electrophilic aromatic substitution and condensation reactions. The following protocol is a representative method based on established principles for the synthesis of sulfonphthalein dyes.

Materials and Reagents

-

o-Sulfobenzoic acid anhydride

-

2-Bromophenol

-

Anhydrous zinc chloride (catalyst)

-

Glacial acetic acid (solvent)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, heating mantle, etc.)

-

Fume hood

Experimental Workflow

Figure 2: Workflow for the synthesis of bromophenol red.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine one molar equivalent of o-sulfobenzoic acid anhydride with two molar equivalents of 2-bromophenol.

-

Catalyst Addition: Carefully add a catalytic amount of anhydrous zinc chloride to the reaction mixture.

-

Reflux: Gently heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold water to precipitate the crude bromophenol red.

-

Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final dark red to purple crystals.

-

Drying: Dry the purified crystals in a vacuum oven.

Note: This synthesis should be performed in a well-ventilated fume hood, as it involves the use of corrosive and volatile reagents. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Modern Applications in Research and Development

The utility of bromophenol red extends far beyond its historical role as a simple pH indicator. Its distinct color change and compatibility with biological systems have led to its adoption in a variety of modern scientific applications.

-

Cell Culture Media: Bromophenol red is often included in cell culture media as a non-toxic pH indicator. The color of the medium provides a quick visual assessment of the culture's health. A shift towards yellow indicates a drop in pH due to cellular metabolism, signaling the need for a media change. A shift towards purple can indicate bacterial or fungal contamination.

-

Electrophoresis Tracking Dye: In molecular biology, bromophenol red is commonly used as a tracking dye in agarose and polyacrylamide gel electrophoresis. Its negative charge at neutral pH allows it to migrate towards the anode along with the nucleic acids or proteins. Its migration front provides a visual marker to monitor the progress of the electrophoresis run.

-

Chromatography: Bromophenol red can be used as a visual aid in various chromatographic techniques to track the solvent front.

-

Titrations: It remains a reliable indicator for acid-base titrations where the endpoint falls within its pH transition range.

Conclusion

Bromophenol red, a product of the golden age of synthetic dye chemistry, stands as a testament to the enduring synergy between fundamental chemical research and practical application. From its origins as a tool to address the burgeoning need for precise pH measurement, it has evolved into a versatile reagent in modern research and development. Its history is a compelling narrative of how the quest for color and the pursuit of quantitative chemical understanding converged to create a molecule that continues to serve as a chromatic sentinel in laboratories worldwide. The straightforward yet elegant chemistry of its synthesis and the clarity of its pH-dependent color change ensure that bromophenol red will remain a valuable tool for scientists for the foreseeable future.

References

-

Bromophenol Red. PubChem. (n.d.). Retrieved from [Link]

- Clark, W. M., & Lubs, H. A. (1917). The Colorimetric Determination of Hydrogen Ion Concentration and Its Applications in Bacteriology. Journal of Bacteriology, 2(1), 1–34.

Sources

Methodological & Application

Application Notes and Protocols for Protein Quantification Using Bromophenol Red Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the use of bromophenol red sodium salt for the quantitative analysis of proteins. This document delves into the chemical principles underpinning this dye-binding assay, offers a detailed protocol for its implementation, and contextualizes its utility in comparison to other prevalent protein quantification methods. The information herein is designed to empower researchers to accurately and efficiently determine protein concentrations in a variety of sample types.

Introduction: Bromophenol Red as a Tool for Protein Quantification

Bromophenol red is a sulfonephthalein dye that functions as a pH indicator, exhibiting a color change from yellow in acidic solutions to red in neutral to alkaline conditions.[1] In the realm of protein analysis, its utility extends to a colorimetric method for protein quantification. This assay is predicated on the principle of dye-binding, wherein the interaction between the dye and protein molecules under specific pH conditions induces a measurable spectral shift.[2]

While less common than the structurally similar bromophenol blue or the widely used Coomassie Brilliant Blue G-250 in the Bradford assay, the principles governing the bromophenol red assay are analogous.[3][4] This method offers a straightforward and rapid means of estimating protein concentration and is particularly advantageous in samples containing surfactants that can interfere with other dye-binding assays.[2]

The Underpinning Principle: Mechanism of Dye-Protein Interaction

The interaction between bromophenol red and proteins is a nuanced process driven primarily by electrostatic and hydrophobic forces.[5] In an acidic environment, the dye exists in its anionic form. Proteins, with their complex surface topographies of charged and non-polar amino acid residues, provide binding sites for these dye molecules.

The binding of bromophenol red to proteins, particularly to basic amino acid residues such as arginine and lysine, as well as aromatic residues, stabilizes the anionic form of the dye.[4] This interaction leads to a shift in the dye's maximum absorbance wavelength (λmax), a phenomenon known as a bathochromic or red shift.[6] The magnitude of this absorbance shift is proportional to the concentration of protein in the sample, forming the basis for quantitative measurement.

Caption: Interaction of bromophenol red with a protein in an acidic medium.

Application: A Detailed Protocol for Quantitative Protein Assay

This protocol is based on the well-established methodology for the closely related dye, bromophenol blue, and serves as a robust starting point for the use of bromophenol red.[7] Optimization, particularly of the reading wavelength, is recommended for achieving the highest sensitivity with bromophenol red.

Reagent Preparation

-

Protein Standard: A stock solution of a known concentration of a standard protein, such as Bovine Serum Albumin (BSA) or Bovine Gamma Globulin (BGG), is required. A typical stock concentration is 2 mg/mL in a suitable buffer (e.g., Phosphate Buffered Saline - PBS).

-

Bromophenol Red Reagent:

-

Dissolve 100 mg of bromophenol red sodium salt in 50 mL of 95% ethanol.

-

To this solution, carefully add 100 mL of 85% phosphoric acid.

-

Bring the final volume to 1 liter with deionized water.

-

Mix thoroughly and filter through Whatman No. 1 filter paper to remove any particulates.

-

The reagent is stable for several weeks when stored at 4°C in a dark bottle.

-

Experimental Workflow

Caption: Workflow for the bromophenol red protein quantification assay.

Step-by-Step Protocol

-

Prepare a Standard Curve:

-

Perform a serial dilution of the protein standard (e.g., BSA) to create a series of known concentrations. A typical range would be from 0.05 mg/mL to 1.0 mg/mL.

-

Include a "blank" sample containing only the buffer used to dilute the standards.

-

-

Sample Preparation:

-

Dilute the unknown protein samples to ensure their concentrations fall within the linear range of the standard curve.

-

-

Assay Execution:

-

Pipette a small volume (e.g., 50 µL) of each standard and unknown sample into separate test tubes or wells of a 96-well microplate.[7] It is recommended to perform each measurement in duplicate or triplicate.

-

Add a larger volume (e.g., 1 mL for test tubes or 200 µL for a microplate) of the Bromophenol Red Reagent to each tube or well.[7]

-

Mix the contents thoroughly.

-

Incubate at room temperature for a minimum of 5 minutes. The color is generally stable for up to an hour.[4]

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to the optimal wavelength. For the analogous bromophenol blue assay, this is approximately 610 nm.[7] This should be determined empirically for bromophenol red.

-

Zero the spectrophotometer using the "blank" sample.

-

Measure the absorbance of each standard and unknown sample.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

-

Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.

-

| Parameter | Recommended Value |

| Standard Protein | Bovine Serum Albumin (BSA) |

| Standard Concentration Range | 0.05 - 1.0 mg/mL |

| Sample Volume | 50 µL |

| Reagent Volume | 1 mL (cuvettes) or 200 µL (96-well plate) |

| Incubation Time | 5-10 minutes at room temperature |

| Reading Wavelength | ~610 nm (based on bromophenol blue) |

Comparative Analysis with Other Protein Assays

The choice of a protein quantification assay is contingent on the nature of the protein, the sample matrix, and the required sensitivity and accuracy.

| Assay | Principle | Advantages | Disadvantages |

| Bromophenol Red/Blue | Dye-binding | Rapid, simple, compatible with some detergents.[2] | Moderate protein-to-protein variability, incompatible with strong bases. |

| Bradford (Coomassie) | Dye-binding | Very rapid, highly sensitive.[8] | High protein-to-protein variability, incompatible with detergents.[9] |

| BCA | Copper reduction | Low protein-to-protein variability, compatible with most detergents.[8] | Slower, sensitive to reducing agents. |

| Lowry | Copper reduction & Folin reaction | High sensitivity. | Slow, multi-step, sensitive to many interfering substances.[8] |

| UV 280 nm | Intrinsic protein absorbance | Non-destructive, rapid. | Requires a pure protein sample, highly variable depending on aromatic amino acid content. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| High Background Absorbance | Contaminated glassware or reagents. | Use clean, dedicated glassware. Filter the reagent before use. |

| Poor Reproducibility | Inaccurate pipetting, insufficient mixing. | Use calibrated pipettes. Ensure thorough mixing after reagent addition. |

| Non-linear Standard Curve | Standard concentrations are outside the linear range of the assay. | Adjust the range of standard concentrations. |

| Inaccurate Results | Presence of interfering substances in the sample buffer. | See section on interfering substances below. Consider buffer exchange or protein precipitation. |

Interfering Substances

Dye-binding assays can be susceptible to interference from various components commonly found in protein preparations. Strong alkaline buffers can deprotonate the dye, leading to a color change independent of protein binding.[4] High concentrations of detergents may also interfere with the dye-protein interaction.[9] It is advisable to test for interference by running a control with the sample buffer alone.

Contextualizing In-Gel Protein Staining

While bromophenol red is primarily utilized for in-solution protein quantification, the visualization of proteins following electrophoretic separation in polyacrylamide gels (PAGE) is a distinct and critical application in proteomics and molecular biology. For this purpose, other stains are more commonly employed.

-

Coomassie Brilliant Blue (R-250 and G-250): The most widely used stains for visualizing protein bands in gels. They offer good sensitivity and are relatively inexpensive.

-

Silver Staining: A more sensitive method capable of detecting nanogram levels of protein, but with a more complex and less reproducible protocol.

-

Fluorescent Stains: Offer high sensitivity and a broad linear dynamic range but require specialized imaging equipment.

Bromophenol blue, a close relative of bromophenol red, is a standard component of SDS-PAGE sample loading buffers, where it serves as a tracking dye to monitor the progress of electrophoresis, not as a post-electrophoretic stain.[10]

References

-

Chondrex, Inc. Bromophenol Blue (BPB) Protein Assay. [Link]

-

Bio-Rad Laboratories. (1994). Bio-Rad Protein Assay. [Link]

- Bradford, M. M. (1976). A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding. Analytical Biochemistry, 72(1-2), 248-254.

- Wei, Y. J., Li, K. A., & Tong, S. Y. (1996). The interaction of Bromophenol Blue with proteins in acidic solution. Talanta, 43(1), 1-10.

- Mukhopadhyay, K., & Papu, K. (1983). Bromophenol blue protein assay: improvement in buffer tolerance and adaptation for the measurement of proteolytic activity. Journal of Biochemical and Biophysical Methods, 7(4), 335-343.

- Bertsch, M., Honeychurch, K. M., & Parkin, M. C. (2003). The Identification of Hydrophobic Sites on the Surface of Proteins Using Absorption Difference Spectroscopy of Bromophenol Blue. Journal of Fluorescence, 13(4), 329-335.

- Kim, B. B., Abdul Kadir, H., & Tayyab, S. (2008). Bromophenol blue binding to mammalian albumins and displacement of albumin-bound bilirubin. Pakistan Journal of Biological Sciences, 11(10), 1331-1337.

-

Chondrex, Inc. Bromophenol Blue Protein Assay Kit. [Link]

- Current Protocols in Protein Science. (2001).

- Kruger, N. J. (2009). The Bradford assay for protein quantitation. In The Protein Protocols Handbook (pp. 17-24). Humana Press.

- Flores, R. (1978). A rapid and reproducible assay for quantitative estimation of proteins using bromophenol blue. Analytical Biochemistry, 88(2), 605-611.

-

ResearchGate. What is the max. amount of Bromophenol Blue added in the protein sample in bradford determination? [Link]

-

YouTube. (2023, May 26). Bromophenol blue vs. Coomassie Brilliant Blue. [Link]

-

ResearchGate. (2008). Bromophenol Blue Binding to Mammalian Albumins and Displacement of Albumin-Bound Bilirubin. [Link]

-

Wei, Y. J., Li, K. A., & Tong, S. Y. (1996). The interaction of Bromophenol Blue with proteins in acidic solution. PubMed. [Link]

Sources

- 1. A rapid and reproducible assay for quantitative estimation of proteins using bromophenol blue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bromophenol Blue (BPB) Protein Assay | Chondrex, Inc. [chondrex.com]

- 3. researchgate.net [researchgate.net]

- 4. bio-rad.com [bio-rad.com]

- 5. The interaction of Bromophenol Blue with proteins in acidic solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scialert.net [scialert.net]

- 7. chondrex.com [chondrex.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. docsdrive.com [docsdrive.com]

- 10. youtube.com [youtube.com]

Troubleshooting & Optimization

eliminating background noise in bromophenol red sodium salt detection

Topic: Eliminating Background Noise in Bromophenol Red (BPR) Assays

Core Diagnostic Logic

Bromophenol Red (BPR) Sodium Salt (CAS: 102185-50-2) is a sulfonephthalein dye utilized primarily in two distinct modes: Spectrophotometric (Optical) and Electrochemical . The source of "background noise" differs fundamentally between these applications.

-

Optical Noise typically stems from pH instability near the pKa (4.7–6.3), dye aggregation (dimerization), or non-specific matrix binding.

-

Electrochemical Noise usually arises from electrode fouling (adsorption of the dye), dissolved oxygen interference, or electrolyte impurities.

Use the following decision tree to identify your specific noise vector before proceeding to the protocols.

Figure 1: Diagnostic logic flow for isolating noise sources in Bromophenol Red assays.

Module A: Spectrophotometric Noise Reduction

Context: BPR is a pH indicator. If you are using it for protein determination or ion-pairing, pH fluctuation is the primary source of noise . The dye changes from yellow (

Issue 1: Baseline Drift and High Variance

Mechanism: The pKa of Bromophenol Red is approximately 6.3. If your buffer pH is close to this value, even minor temperature changes or atmospheric CO

Protocol: Buffer Stabilization

-

Select the "Silent" pH Zones:

-

Acidic Assays: Buffer at pH < 4.0 (Yellow form dominant).

-

Basic Assays: Buffer at pH > 7.5 (Red form dominant).

-

Avoid pH 5.0–6.5 unless you are specifically measuring pH.

-

-

Buffer Concentration: Increase buffer molarity to at least 50 mM (preferably 100 mM) to suppress local pH changes upon sample addition.

Issue 2: Non-Linearity (Dye Aggregation)

Mechanism: Sulfonephthalein dyes form dimers at high concentrations, leading to deviations from the Beer-Lambert law. This manifests as "background noise" where the signal does not scale linearly with concentration.

Data: Linearity Thresholds

| Parameter | Recommended Limit | Reason |

| [BPR] Concentration | < 50 µM (approx. 0.025 mg/mL) | Prevents dimer formation (stacking). |

| Path Length | 1 cm | Standardizes extinction coefficient. |

| Temperature | 25°C ± 0.5°C | Temperature affects pKa and solubility. |

Protocol: Determining the Isosbestic Point To eliminate noise from pH fluctuations entirely during concentration checks, measure at the isosbestic point (wavelength where absorbance is pH-independent).

-

Prepare 50 µM BPR in pH 3.0 buffer.

-

Prepare 50 µM BPR in pH 8.0 buffer.

-

Scan 350–700 nm.

-

The crossing point (approx. 490–500 nm ) is your reference wavelength for "total dye" quantification, independent of pH noise.

Module B: Electrochemical Noise Reduction

Context: In voltammetry (CV/DPV), BPR is often used as an electroactive probe. Background noise here appears as high capacitive current or broad, undefined peaks.

Issue 3: Electrode Fouling (Adsorption)

Mechanism: The aromatic rings in BPR adsorb strongly onto carbon-based electrodes (Glassy Carbon Electrodes - GCE), blocking electron transfer and causing a "sluggish" background signal that drifts over repeated scans.

Protocol: Surface Renewal & Activation Do not simply rinse the electrode. You must mechanically and electrochemically clean it.

-

Mechanical Polishing:

-

Polish GCE with 0.05 µm alumina slurry on a micro-cloth for 2 minutes in a "figure-8" motion.

-

Sonicate in 1:1 Ethanol/Water for 3 minutes to remove alumina.

-

-

Electrochemical Activation:

-

Run Cyclic Voltammetry (CV) in 0.5 M H

SO -

Range: -0.2 V to +1.2 V.

-

Scan Rate: 100 mV/s for 20 cycles.

-

Result: This generates oxygen-containing functional groups that stabilize the baseline.

-

Issue 4: Oxygen Interference

Mechanism: Dissolved oxygen reduces at potentials that often overlap with BPR reduction peaks, creating a high background current.

Protocol: Deoxygenation

-

Purge: Bubble high-purity Nitrogen (N

) or Argon gas directly into the solution for 10 minutes prior to measurement. -

Blanket: Maintain an N

blanket over the solution surface during the scan. -

Validation: Run a "Blank" scan (electrolyte only). The current density should be < 1 µA/cm² in the potential window of interest.

Frequently Asked Questions (FAQ)

Q1: Why does my BPR solution turn cloudy after adding my protein sample? A: This is likely protein-dye precipitation . BPR is an anionic dye. If your protein is highly cationic (positively charged) and the ionic strength is low, they will form an insoluble complex.

-

Fix: Increase the ionic strength by adding NaCl (up to 150 mM) or add a non-ionic surfactant like Tween-20 (0.01%) to solubilize the complexes.

Q2: I bought the "Free Acid" instead of "Sodium Salt." Can I still use it? A: Yes, but it is hydrophobic and will cause significant particulate noise.

-

Fix: Dissolve the free acid in a small volume of 0.1 M NaOH or Ethanol before diluting with water. The Sodium Salt (CAS 102185-50-2) is preferred because it is instantly water-soluble.

Q3: Can I use BPR for fluorescence assays? A: BPR is generally considered non-fluorescent (it is a quencher). If you are seeing fluorescence background, it is likely a contaminant in your buffer or the dye batch itself. Use BPR only for absorbance or electrochemical assays.

References

-

Sigma-Aldrich. Bromophenol Red Indicator Properties and Safety Data Sheet. (Accessed 2024).[1][2]

-

PubChem. Bromophenol Red Sodium Salt - Compound Summary (CID 86810476).[3] National Library of Medicine.

-

GSP Chemical. Bromophenol Red for pH Monitoring and Chemical Analysis.[4] (Technical Specifications).

-

Royal Society of Chemistry. Electrochemical Sensors for Phenolic Compounds. (Contextual reference for electrochemical fouling mechanisms of phenolic dyes).

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) before handling Bromophenol Red Sodium Salt.

Sources

Validation & Comparative

A Comparative Guide to Tracking Dyes in Gel Electrophoresis: Bromophenol Red Sodium Salt vs. Bromophenol Blue

In the realm of molecular biology, the visualization of sample migration during gel electrophoresis is paramount for procedural success. Tracking dyes are indispensable tools that allow researchers to monitor the progress of electrophoresis in real-time. Among the various dyes available, bromophenol blue has long been the gold standard. However, understanding the characteristics of alternative dyes, such as bromophenol red, is crucial for optimizing specific applications. This guide provides an in-depth technical comparison of bromophenol red sodium salt and bromophenol blue, focusing on their migration rates and other pertinent properties for researchers, scientists, and drug development professionals.

Introduction to Electrophoresis Tracking Dyes

Gel electrophoresis separates macromolecules like DNA, RNA, and proteins based on their size and charge by applying an electric field.[1] Since these molecules are typically colorless, tracking dyes are added to the sample to provide a visible front that migrates through the gel.[2] An ideal tracking dye should be negatively charged at the pH of the running buffer, allowing it to move towards the anode along with the nucleic acids or proteins.[3] It should also be readily visible and not interfere with the visualization of the sample bands.[4]

Bromophenol blue is a widely used tracking dye in DNA, RNA, and protein gel electrophoresis.[5][6] Bromophenol red, while primarily known as a pH indicator, also sees use in electrophoretic applications.[7][8] This guide will delve into a head-to-head comparison of these two dyes.

Physicochemical Properties: A Tale of Two Dyes

The fundamental difference that dictates the migration behavior of these two dyes lies in their molecular structure and weight.

| Property | Bromophenol Red Sodium Salt | Bromophenol Blue |

| Molecular Formula | C₁₉H₁₁Br₂NaO₅S[7] | C₁₉H₁₀Br₄O₅S[5] |

| Molecular Weight | 534.14 g/mol [7] | 669.96 g/mol |

| Appearance | Reddish-brown powder[9] | Yellow powder that turns blue in alkaline solutions[5] |

| pH Indicator Range | pH 5.2 (yellow) - 7.0 (red)[10] | pH 3.0 (yellow) - 4.6 (blue)[5][11][12] |

Comparative Analysis of Migration Rates

In gel electrophoresis, the migration rate of a molecule is inversely proportional to its size, assuming a similar charge-to-mass ratio.[13] Given that bromophenol red sodium salt has a significantly lower molecular weight than bromophenol blue, it is theoretically expected to migrate faster through an agarose or polyacrylamide gel matrix under identical electrophoretic conditions.

Bromophenol Blue: The migration of bromophenol blue is well-characterized. In a typical 1% agarose gel, it migrates at a rate comparable to a double-stranded DNA fragment of approximately 300-500 base pairs (bp).[14][15][16][17] This property makes it an excellent marker for tracking the progress of most standard DNA electrophoresis runs.

Experimental Workflow for Comparative Analysis

To empirically determine the relative migration rates of bromophenol red and bromophenol blue, a straightforward experimental workflow can be implemented. The following diagram illustrates the key steps.

Caption: Experimental workflow for comparing the migration rates of bromophenol red and bromophenol blue in agarose gel electrophoresis.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for a direct comparison of the migration rates of bromophenol red sodium salt and bromophenol blue.

Materials:

-

Agarose (molecular biology grade)

-

10X Tris-acetate-EDTA (TAE) buffer

-

Deionized water

-

Bromophenol red sodium salt

-

Bromophenol blue

-

Glycerol

-

DNA ladder (e.g., 1 kb ladder)

-

Gel electrophoresis apparatus (casting tray, combs, tank, power supply)

-

Microwave or heating plate

-

Gel documentation system

Procedure:

-

Prepare 1% Agarose Gel:

-

Add 1.0 g of agarose to 100 mL of 1X TAE buffer in a microwave-safe flask.

-

Heat the mixture in a microwave until the agarose is completely dissolved.

-

Allow the solution to cool to approximately 60°C.

-

Pour the agarose solution into a gel casting tray with a well comb in place.

-

Allow the gel to solidify completely at room temperature.

-

-

Prepare 6X Loading Dyes:

-

Bromophenol Red Loading Dye: Prepare a solution containing 0.25% (w/v) bromophenol red sodium salt and 30% (v/v) glycerol in deionized water.

-

Bromophenol Blue Loading Dye: Prepare a solution containing 0.25% (w/v) bromophenol blue and 30% (v/v) glycerol in deionized water.

-

-

Sample Preparation:

-

For each dye, mix 5 µL of DNA ladder with 1 µL of the respective 6X loading dye.

-

-

Gel Electrophoresis:

-

Place the solidified gel in the electrophoresis tank and fill the tank with 1X TAE buffer until the gel is submerged.

-

Carefully remove the comb from the gel.

-

Load the prepared DNA ladder samples with each of the two different loading dyes into adjacent wells.

-

Connect the electrophoresis tank to the power supply, ensuring the wells are at the negative electrode (cathode) and the current will run towards the positive electrode (anode).

-

Run the gel at a constant voltage (e.g., 100V) for a set amount of time (e.g., 45-60 minutes).

-

-

Data Acquisition and Analysis:

-

Monitor the migration of the two colored dye fronts during the electrophoresis run.

-

After the run is complete, turn off the power supply and carefully remove the gel.

-

Visualize the gel using a gel documentation system to observe the DNA ladder bands and the final position of the dye fronts.

-

Measure the distance migrated from the well for both the bromophenol red and bromophenol blue dye fronts.

-

Compare the migration distances to determine the relative migration rate.

-

Causality Behind Experimental Choices

The choice of a 1% agarose gel provides a standard matrix for the separation of a wide range of DNA fragment sizes. The use of TAE buffer is common for routine DNA electrophoresis. Preparing 6X loading dyes is a standard laboratory practice, with glycerol added to increase the density of the sample, ensuring it settles into the wells.[6] Running the samples in adjacent lanes minimizes variability in the electric field across the gel, allowing for a more accurate direct comparison.

Conclusion

While bromophenol blue remains a reliable and well-characterized tracking dye for a multitude of applications, bromophenol red sodium salt presents a potentially faster-migrating alternative. The key differentiator is their molecular weight, with the lighter bromophenol red expected to outpace bromophenol blue in an electrophoretic run. The choice between these two dyes will ultimately depend on the specific requirements of the experiment, such as the size of the fragments being separated and the desired run time. For definitive selection, an empirical comparison using the protocol outlined in this guide is recommended. This will provide researchers with the direct evidence needed to select the optimal tracking dye for their specific experimental needs.

References

-

Wikipedia. Bromophenol blue. [Link]

-

Taylor & Francis. Bromophenol blue – Knowledge and References. [Link]

-

PubChem. Bromophenol blue. [Link]

-

Genetic Education. DNA gel loading dye- Bromophenol Blue and Xylene Cyanol. [Link]

-

Wikipedia. Electrophoretic color marker. [Link]

-

Cold Spring Harbor Protocol. Agarose Gel Electrophoresis. [Link]

-

Carl ROTH. Bromophenol red free acid, 5 g, CAS No. 2800-80-8 | pH Indicators. [Link]

-

Yashika Solutions. DNA Loading Dye and Interactions & Importance of Its Constituents. [Link]

-

Laboratory Notes. Tracking dyes for gel electrophoresis. [Link]

-

ROK Chem. Bromophenol Red pH indicator. [Link]

-

ResearchGate. Why DNA loading Dye contains Bromophenol blue and Xylene cyanol FF?. [Link]

-

ResearchGate. Discriminatory Power of Agarose Gel Electrophoresis in DNA Fragments Analysis. [Link]

-

Quora. Why does bromophenol blue run faster at higher concentrations of the agarose gel?. [Link]

Sources

- 1. Electrophoretic color marker - Wikipedia [en.wikipedia.org]

- 2. DNA Loading Dye and Interactions & Importance of Its Constituents | Yashika Solutions [labitems.co.in]

- 3. laboratorynotes.com [laboratorynotes.com]

- 4. geneticeducation.co.in [geneticeducation.co.in]

- 5. gspchem.com [gspchem.com]

- 6. Loading Dye in Gel Electrophoresis | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. chemimpex.com [chemimpex.com]

- 8. rokchem.co.uk [rokchem.co.uk]

- 9. Bromophenol Red Sodium Salt | I10513 | CAS 102185-50-2 | TriStains [tristains.com]

- 10. carlroth.com [carlroth.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Bromophenol blue - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. nbnc.ir [nbnc.ir]

- 15. promega.com [promega.com]

- 16. idtdna.com [idtdna.com]

- 17. researchgate.net [researchgate.net]

The Unseen Variable: A Senior Application Scientist’s Guide to Bromophenol Red and Phenol Red in Tissue Culture

For decades, the subtle color shift of pH indicators in our cell culture media has been a reassuring sign of cellular health and a warning of potential contamination. Phenol red, with its familiar transition from red to yellow, has long been the silent sentinel in incubators worldwide. However, a growing body of evidence highlighting its potential off-target effects has prompted researchers to seek alternatives. One such alternative is bromophenol red sodium salt. This guide provides an in-depth, objective comparison of these two pH indicators, grounded in their chemical properties and supported by experimental insights, to empower researchers in making an informed choice for their specific applications.

At a Glance: Key Differences

| Feature | Bromophenol Red Sodium Salt | Phenol Red |

| Chemical Structure | C₁₉H₁₁Br₂NaO₅S | C₁₉H₁₄O₅S |

| Molecular Weight | 534.14 g/mol | 354.38 g/mol |

| pH Indicator Range | ~5.2 - 7.0 (Yellow to Purple) | 6.8 - 8.2 (Yellow to Red/Pink)[1] |

| Estrogenic Activity | Data not available; some brominated phenols show endocrine activity[2][3] | Weak estrogen mimic[4] |

| Cytotoxicity | Data in relevant cell lines is limited | Generally low, but can be cytotoxic at high concentrations or pH[5][6] |

| Assay Interference | Limited specific data available | Known to interfere with colorimetric and fluorescent assays[4][7] |

Delving Deeper: A Comparative Analysis

Chemical Identity and pH Indication

Both bromophenol red and phenol red belong to the sulfonphthalein family of dyes. Their ability to indicate pH changes stems from the structural rearrangement of the molecule in response to varying proton concentrations, leading to a change in their light absorption properties.

Phenol Red: This indicator undergoes a color transition from yellow at a pH of 6.8 to a pinkish-red at a pH of 8.2, making it well-suited for monitoring the physiological pH range of most mammalian cell cultures (typically 7.2-7.4).[1]

Bromophenol Red Sodium Salt: The presence of two bromine atoms on the phenol rings alters the electron distribution within the molecule, shifting its pKa. While sources vary, the most commonly cited pH transition range for bromophenol red is from yellow at approximately pH 5.2 to a purple hue at around pH 7.0.[8] This range is shifted towards the acidic side compared to phenol red.

A Note on pH Range Discrepancies for Bromophenol Red: It is crucial for researchers to be aware that the reported pH indicator range for bromophenol red varies across different chemical suppliers and literature, with some sources citing ranges as low as 3.0-4.6.[9] This highlights the importance of empirically verifying the functional pH range of a specific lot of bromophenol red in the context of your cell culture medium.

The Elephant in the Room: Estrogenic Activity of Phenol Red

One of the most significant drawbacks of phenol red is its well-documented weak estrogenic activity.[4] Its structural similarity to certain nonsteroidal estrogens allows it to bind to estrogen receptors, which can lead to unintended consequences in sensitive experimental systems, particularly in endocrinology and cancer research involving hormone-responsive cells.[4]

Experimental Evidence: Studies have demonstrated that phenol red can stimulate the proliferation of estrogen receptor-positive breast cancer cell lines, such as MCF-7, and can interfere with the action of anti-estrogenic compounds.[4]

The Unknown Territory: Potential Endocrine Activity of Bromophenol Red

While there is a lack of direct studies on the estrogenic activity of bromophenol red itself, research on other brominated phenols raises a cautionary flag. Some brominated phenols have been shown to exhibit estrogen-like or anti-estrogenic activity.[2][3] Given its chemical structure as a dibrominated phenolsulfonphthalein, it is plausible that bromophenol red could interact with hormone receptors. However, without direct experimental evidence, this remains speculative. The potential for endocrine disruption by bromophenol red warrants further investigation to ensure its suitability for sensitive applications.

Impact on Experimental Readouts: Cytotoxicity and Assay Interference

An ideal pH indicator should be biologically inert, exerting no influence on cell health or the accuracy of experimental assays.

Cytotoxicity Profile

Phenol Red: Generally considered to have low toxicity at the concentrations used in cell culture media.[7] However, some studies have reported cytotoxic effects, particularly at higher concentrations or elevated pH levels.[5][6]

Bromophenol Red Sodium Salt: There is a significant gap in the literature regarding the cytotoxicity of bromophenol red sodium salt in mammalian cell lines commonly used in tissue culture. A study on bromophenols isolated from red algae did show varying levels of cytotoxicity in a human lung fibroblast cell line (MRC-5), but these are different compounds from the synthetic dye used as a pH indicator.[10] The lack of specific data for bromophenol red sodium salt necessitates careful validation by individual laboratories.

Interference with Common Assays

The inherent color of pH indicators can interfere with colorimetric and fluorometric assays, which are staples in cell-based research.

Phenol Red:

-

Colorimetric Assays (e.g., MTT, XTT): The absorbance spectrum of phenol red can overlap with that of the formazan product in tetrazolium-based viability assays, potentially leading to inaccurate results.[11]

-

Fluorescent Assays: Phenol red can contribute to background fluorescence and can also quench the signal of certain fluorescent dyes, reducing the signal-to-noise ratio in assays like flow cytometry and fluorescence microscopy.[4][12]

Bromophenol Red Sodium Salt: Specific data on the interference of bromophenol red with common cell-based assays is scarce. Given its color change in the yellow to purple range, it is plausible that it could interfere with assays that measure absorbance or fluorescence in these spectral regions. Researchers should perform appropriate controls, including media-only blanks with the indicator, to assess potential interference.

Experimental Protocols

To ensure the scientific integrity of your research, it is imperative to validate the chosen pH indicator within your experimental system. Below are foundational protocols to assess the potential impact of bromophenol red sodium salt or phenol red.

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration at which a pH indicator may become toxic to the cells.

Materials:

-

Cells of interest

-

Complete culture medium (with and without the test indicator)

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the pH indicator in a complete culture medium. Include a vehicle control (medium without the indicator) and a positive control for cell death (e.g., a known cytotoxic agent).

-

Replace the overnight medium with the medium containing the various concentrations of the pH indicator.

-

Incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

-

Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

-

At the end of the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Evaluation of Estrogenic Activity using a Cell Proliferation Assay

This protocol is designed to assess the potential of a pH indicator to stimulate the proliferation of estrogen-responsive cells.

Materials:

-

Estrogen receptor-positive cells (e.g., MCF-7)

-

Phenol red-free culture medium

-

Charcoal-stripped fetal bovine serum (to remove endogenous steroids)

-

Test pH indicator

-

17β-estradiol (positive control)

-

Cell proliferation assay kit (e.g., BrdU or a non-interfering viability assay)

Procedure:

-

Culture MCF-7 cells in phenol red-free medium supplemented with charcoal-stripped serum for at least one week prior to the experiment to deplete endogenous hormones.

-

Seed the cells in a 96-well plate in the same medium.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the test pH indicator, a vehicle control, and a positive control (17β-estradiol).

-

Incubate for the desired period (e.g., 5-7 days).

-

Assess cell proliferation using a suitable assay, following the manufacturer's instructions.

-

Compare the proliferative effect of the pH indicator to the vehicle and positive controls.

Conclusion and Recommendations

The choice between bromophenol red sodium salt and phenol red is not merely a matter of preference but a critical decision that can impact the validity of experimental results.

Phenol Red remains a useful indicator for routine cell culture monitoring where its potential bioactivity is not a concern. Its pH range is well-aligned with physiological conditions, and its behavior is extensively documented. However, for studies involving hormone signaling, endocrine disruption, or assays sensitive to spectral interference, the use of phenol red is strongly discouraged.

Bromophenol Red Sodium Salt presents a potential alternative, particularly due to the current lack of evidence for estrogenic activity. Its more acidic pH range may be suitable for specific applications, but researchers must be mindful of the inconsistencies in the reported transition range. The most significant caveat is the dearth of publicly available data on its cytotoxicity and interference with common cell-based assays.

As a Senior Application Scientist, my recommendation is one of cautious validation. Before adopting bromophenol red as a direct replacement for phenol red, it is imperative to perform in-house validation studies to assess its cytotoxicity, potential endocrine activity, and interference with your specific assays and cell lines. For the most sensitive applications, the most prudent approach remains the use of phenol red-free media , relying on a calibrated pH meter for periodic monitoring of the culture environment. This eliminates the variable of a biologically active indicator altogether, ensuring the highest level of scientific rigor.

References

-

Olsen, C. M., et al. (2002). Brominated phenols: characterization of estrogen-like activity in the human breast cancer cell-line MCF-7. Toxicology Letters, 129(1-2), 55-63. Available at: [Link]

-

Ezechiáš, M., et al. (2012). Hormonal activities of new brominated flame retardants. Chemosphere, 87(7), 820-824. Available at: [Link]

-

Carl ROTH. Bromophenol red indicator solution. Available at: [Link]

-

Li, X., et al. (2022). The Environmental Pollutant Bromophenols Interfere With Sulfotransferase That Mediates Endocrine Hormones. Frontiers in Pharmacology, 12, 798675. Available at: [Link]

-

PromoCell. Impact of phenol red in cell culture and solutions. Available at: [Link]

-

Lopes, G., et al. (2013). Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa. Marine Drugs, 11(8), 2768-2783. Available at: [Link]

-

HiMedia Laboratories. Phenol red sodium salt. Available at: [Link]

-

MP Biomedicals. Bromophenol blue, sodium salt. Available at: [Link]

-

U.S. Pharmacopeia. Indicators. Available at: [Link]

-

s d fine-chem limited. phenol red sodium salt (w.s.) ph indicator. Available at: [Link]

-

ResearchGate. Caution for the routine use of phenol red – It is more than just a pH indicator. Available at: [Link]

-

Routledge, E. J., & Sumpter, J. P. (1997). Structural features of alkylphenolic chemicals associated with estrogenic activity. Journal of Biological Chemistry, 272(6), 3280-3288. Available at: [Link]

-

ibidi. Background Fluorescence. Available at: [Link]

-

Biosera. Phenol Red Sodium Salt. Available at: [Link]

-

Januschowski, K., et al. (2016). Buffer Additives and Packaging Differentially Influence the Stability of Dyes Commonly Used in Chromovitrectomy. Journal of Ophthalmology, 2016, 8595087. Available at: [Link]

-

Grilc, E., et al. (2022). Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha. Frontiers in Endocrinology, 13, 949505. Available at: [Link]

-

National Center for Biotechnology Information. Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Available at: [Link]

-

PubChem. Bromophenol blue. Available at: [Link]

-

Williams, B. J., et al. (2023). A Simple but Effective Combination of pH Indicators for Plant Tissue Culture. Plants, 12(4), 799. Available at: [Link]

-

Guo, L., et al. (2014). Cytotoxicity of Phenol Red in Toxicity Assays for Carbon Nanoparticles. International Journal of Environmental Research and Public Health, 11(12), 12515-12527. Available at: [Link]

-

Li, Y., et al. (2023). Comparative cytotoxicity, endocrine-disrupting effects, oxidative stress of halophenolic disinfection byproducts and the underlying molecular mechanisms revealed by transcriptome analysis. Journal of Hazardous Materials, 445, 130543. Available at: [Link]

-

BMG LABTECH. How to reduce autofluorescence in cell-based assays. Available at: [Link]

-

Welsh, W. J., et al. (1991). pH-dependent cytotoxicity of contaminants of phenol red for MCF-7 breast cancer cells. Endocrinology, 129(6), 3321-3330. Available at: [Link]

-

Roda, A., et al. (2016). Color Change of Phenol Red by Integrated Smart Phone Camera as a Tool for the Determination of Neurotoxic Compounds. Sensors, 16(9), 1448. Available at: [Link]

-

ResearchGate. Acid-Base Characteristics of Bromophenol Blue-Citrate Buffer Systems in the Amorphous State. Available at: [Link]

-

ResearchGate. In vitro cytotoxicity assessment of the biocidal agents sodium o-phenylphenol, sodium o-benzyl-p-chlorophenol, and sodium p-tertiary amylphenol using established fish cell lines. Available at: [Link]

Sources

- 1. Phenol red sodium salt [himedialabs.com]

- 2. Brominated phenols: characterization of estrogen-like activity in the human breast cancer cell-line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hormonal activities of new brominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. promocell.com [promocell.com]

- 5. mdpi.com [mdpi.com]

- 6. pH-dependent cytotoxicity of contaminants of phenol red for MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Essential Guide to Phenol Red in Cell Culture Media - Life in the Lab [thermofisher.com]

- 8. Bromophenol red indicator solution | Indicator solutions – ready to use | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]

- 9. Bromophenol Red Sodium Salt | I10513 | CAS 102185-50-2 | TriStains [tristains.com]

- 10. Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ibidi.com [ibidi.com]

bromophenol red sodium salt alternative pH indicators 5.2-6.8

This guide provides a technical analysis of alternatives to Bromophenol Red Sodium Salt (BPR) for the pH 5.2–6.8 range.[1] It is designed for researchers requiring precise pH monitoring in microbiological media, electrophoretic systems, and formulation buffers where BPR is either unavailable, chemically incompatible, or suboptimal.

Executive Summary: The Primary Candidates

Bromophenol Red (BPR) is a sulfonephthalein dye with a pKa of ~6.2, transitioning from Yellow (pH 5.2) to Red/Purple (pH 6.8) .[1]

The two most scientifically robust alternatives are Bromocresol Purple (BCP) and Chlorophenol Red (CPR) .[1]

-

Bromocresol Purple is the "Functional Twin," offering a nearly identical transition range and color shift.

-

Chlorophenol Red is the "Acid-Shifted Alternative," useful when the monitoring window needs to extend slightly into the more acidic range (pH 4.8).[1]

Part 1: Comparative Technical Analysis

The following table synthesizes the physicochemical properties of BPR and its top alternatives.

| Feature | Bromophenol Red (Target) | Bromocresol Purple (Primary Alt) | Chlorophenol Red (Secondary Alt) | p-Nitrophenol (Specialty) |

| Transition Range | pH 5.2 – 6.8 | pH 5.2 – 6.8 | pH 4.8 – 6.4 | pH 5.4 – 7.5 |

| Color Shift | Yellow | Yellow | Yellow | Colorless |

| pKa (approx) | 6.2 | 6.3 | 6.0 | 7.1 |

| ~575 nm | ~588 nm | ~573 nm | ~400 nm | |

| Solubility | Water (Na salt) | Water (Na salt) | Water (Na salt) | Water |

| Primary Risk | Standard Toxicity | Albumin Binding | Cytotoxicity (Class) | Poor Visual Contrast |

Bromocresol Purple (BCP)[1][2][3][4][5]

-

Why it works: BCP is the closest spectral and functional equivalent to BPR. Its pKa of 6.3 aligns almost perfectly with BPR (6.2), meaning the visual transition occurs at the exact same physiological acidity.[1]

-

The "Gotcha" (Drug Development Warning): BCP binds strongly to serum albumin (HSA/BSA).[1] In clinical chemistry, BCP is actually used to measure albumin. If your application involves protein formulation or serum-containing media, BCP will yield false absorbance readings and may alter protein conformation.[1]

Chlorophenol Red (CPR)[1]

-

Why it works: CPR offers a vivid color change (Yellow to Violet) and is structurally stable.[1] It is often used in drinking water analysis (chlorine dioxide detection) and specific microbiological media.[1]

-